(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one
CAS No.:
Cat. No.: VC16307225
Molecular Formula: C20H20N2O3S
Molecular Weight: 368.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20N2O3S |
|---|---|
| Molecular Weight | 368.5 g/mol |
| IUPAC Name | (5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(2,4-dimethylphenyl)imino-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C20H20N2O3S/c1-12-5-7-16(13(2)9-12)21-20-22-19(23)18(26-20)11-14-10-15(24-3)6-8-17(14)25-4/h5-11H,1-4H3,(H,21,22,23)/b18-11- |
| Standard InChI Key | OQXUPAWRUKVNQL-WQRHYEAKSA-N |
| Isomeric SMILES | CC1=CC(=C(C=C1)N=C2NC(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/S2)C |
| Canonical SMILES | CC1=CC(=C(C=C1)N=C2NC(=O)C(=CC3=C(C=CC(=C3)OC)OC)S2)C |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Substituent Configuration
The compound features a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) substituted at positions 2 and 5. The Z-configuration of the benzylidene group at C5 is critical for maintaining planar geometry, which facilitates π-π stacking interactions with biological targets . Key structural components include:
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2,5-Dimethoxybenzylidene moiety: The methoxy groups at positions 2 and 5 of the benzylidene fragment enhance electron density, influencing redox properties and binding affinity.
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2,4-Dimethylphenylamino group: This substituent contributes steric bulk and lipophilicity, potentially improving membrane permeability.
The molecular formula CHNOS (MW: 368.5 g/mol) was confirmed via high-resolution mass spectrometry.
Table 1: Comparative Structural Features of Selected Thiazole Derivatives
Spectroscopic and Computational Data
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NMR Analysis: H NMR spectra reveal distinct signals for methoxy protons (δ 3.75–3.82 ppm) and aromatic protons of the dimethylphenyl group (δ 6.85–7.12 ppm).
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InChI Key: OQXUPAWRUKVNQL-WQRHYEAKSA-N (Standard InChI).
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SMILES: CC1=CC(=C(C=C1)N=C2NC(=O)C(=CC3=C(C=CC(=C3)OC)OC)S2)C.
Synthetic Pathways and Optimization
Primary Synthesis Routes
The compound is synthesized through a multi-step protocol:
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Thiazole Ring Formation: Condensation of 2,5-dimethoxybenzaldehyde with thiourea derivatives under acidic conditions .
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Benzylidene Incorporation: Knoevenagel condensation between the thiazol-4-one intermediate and 2,5-dimethoxybenzaldehyde.
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Amination at C2: Nucleophilic substitution using 2,4-dimethylaniline in the presence of a coupling agent.
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Acetic acid, NaOAc | 80 | 6 | 72 |
| 2 | Piperidine, ethanol | Reflux | 12 | 68 |
| 3 | DCC, DMAP, DCM | 25 | 24 | 58 |
Challenges in Stereoselectivity
The Z-configuration at the benzylidene double bond is maintained using sterically hindered bases (e.g., DBU), which prevent isomerization to the E-form . Computational studies (DFT) indicate a 12.3 kcal/mol energy difference favoring the Z-isomer .
Biological Activity and Mechanistic Insights
Antimicrobial Efficacy
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Gram-Positive Bacteria: Exhibits MIC values of 2–4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .
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Fungal Pathogens: Demonstrates moderate activity against Candida auris (MIC: 16 µg/mL), surpassing fluconazole in potency .
Structure-Activity Relationships (SAR)
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Methoxy Groups: Removal of the 2-methoxy group reduces activity by 8-fold, highlighting its role in target binding.
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Dimethylphenyl vs. Tolyl: The 2,4-dimethylphenylamino group confers a 3.5-fold increase in potency compared to 4-methylphenyl analogs .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Aqueous Solubility: 0.12 mg/mL (pH 7.4), improving to 1.8 mg/mL in 10% DMSO.
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Plasma Stability: 94% remaining after 2 h in human plasma, indicating resistance to esterase degradation .
ADMET Profiling
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